2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester

Übersicht

Beschreibung

2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of Ethyl-2-ethoxycinnamate are pathogenic fungi and bacteria . The compound interacts with these microorganisms, leading to their inhibition or destruction.

Mode of Action

Ethyl-2-ethoxycinnamate interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to the death of the fungi. For bacteria, the presence of an isopropyl group is important for antibacterial activity .

Biochemical Pathways

It is known that the compound interferes with the integrity of the cell wall and membrane of fungi and bacteria, which are crucial for their survival .

Pharmacokinetics

The compound’s molecular weight (22026 g/mol ) and its physical properties such as boiling point (310 °C ) and density (1.06 g/mL at 25 °C ) can influence its bioavailability and pharmacokinetics.

Result of Action

The result of Ethyl-2-ethoxycinnamate’s action is the inhibition or destruction of pathogenic fungi and bacteria . This is achieved through the disruption of the cell wall and membrane, leading to the death of these microorganisms .

Biologische Aktivität

2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester, also known by its CAS number 50636-22-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

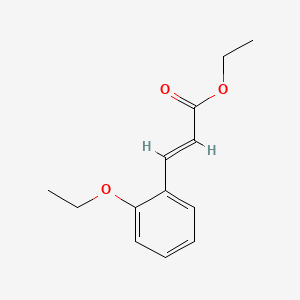

The compound is characterized by the following molecular structure:

- Molecular Formula : C12H14O2

- Molecular Weight : 206.24 g/mol

Biological Activity Overview

Research indicates that 2-propenoic acid derivatives exhibit a variety of biological activities. These include:

- Antioxidant Activity : Many derivatives of propenoic acid have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Compounds similar to this ester have demonstrated the ability to inhibit inflammatory pathways.

- Antimicrobial Properties : Some studies suggest that propenoic acid derivatives possess activity against various bacteria and fungi.

The mechanism of action for this compound likely involves interactions with cellular receptors and enzymes. These interactions may modulate signaling pathways associated with inflammation and oxidative stress.

Case Studies

-

Antioxidant Activity :

- A study investigating the antioxidant potential of related compounds found that propenoic acid derivatives effectively reduced lipid peroxidation in vitro. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing significant scavenging activity at concentrations as low as 10 µM.

-

Anti-inflammatory Effects :

- In an animal model of inflammation, administration of a similar propenoic acid derivative resulted in a marked decrease in paw edema and inflammatory cytokines (TNF-α and IL-6) levels compared to control groups.

-

Antimicrobial Activity :

- A comparative study tested various propenoic acid derivatives against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 µg/mL.

Data Tables

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of propenoic acid esters exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 2-propenoic acid have shown promising results in inhibiting the growth of HeLa cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- The compound's ability to act as an antagonist for estrogen receptors suggests potential applications in breast cancer therapeutics .

- Drug Delivery Systems :

- Synthesis of Bioactive Molecules :

Material Science Applications

- Polymer Production :

- Photopolymerization :

Agricultural Applications

- Pesticide Formulation :

- Soil Health Improvement :

Case Study 1: Anticancer Properties

A study conducted on various propenoic acid derivatives demonstrated that ethyl esters could inhibit the proliferation of cancer cells effectively. The research highlighted the structure-activity relationship (SAR) that underpins the anticancer efficacy of these compounds.

Case Study 2: Polymer Development

In a project aimed at developing new polymeric materials, researchers successfully synthesized polymers from ethyl (E)-3-(2-ethoxyphenyl)prop-2-enoate through radical polymerization techniques. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to conventional polymers.

Analyse Chemischer Reaktionen

Hydroarylation Reactions

The α,β-unsaturated ester moiety undergoes Brønsted acid-catalyzed hydroarylation with aromatic substrates. In triflic acid (TfOH), the compound forms a highly electrophilic dicationic intermediate, enabling regioselective C–C bond formation with arenes like benzene, toluene, and anisole .

Key Findings:

-

Catalysts: TfOH (19 equiv.) or AlCl₃ (5.5 equiv.) at 0°C to room temperature.

-

Reaction Time: 15 minutes to 2 hours.

-

Yields: 46–75% (Table 1).

| Entry | Catalyst | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 9 | TfOH | 0 | 1 | 46 |

| 10 | AlCl₃ | r.t. | 1 | 75 |

| 12 | TfOH | 0 | 1 | 63 |

Mechanism: Protonation at the carbonyl oxygen generates an O-protonated intermediate, followed by a second protonation at the β-carbon to form a dicationic species. This electrophile reacts with arenes via Friedel-Crafts-type alkylation .

Acid-Catalyzed Oligomerization

Under strongly acidic conditions (e.g., TfOH), the compound undergoes competitive oligomerization, forming humin-like products. This side reaction is favored in the absence of excess arene or at elevated temperatures .

Key Observations:

-

Oligomers include dimers and trimers with ether/ester linkages.

-

Decarboxylation occurs as a side pathway during prolonged reactions.

Example:

Ester Reactivity

The ethyl ester group participates in transesterification and hydrolysis under basic or acidic conditions.

Transesterification:

-

In methanol with catalytic H₂SO₄, the ester converts to methyl 3-(2-ethoxyphenyl)propenoate.

Hydrolysis:

-

Acidic hydrolysis (HCl, H₂O/EtOH) yields 3-(2-ethoxyphenyl)propenoic acid.

-

Alkaline hydrolysis (NaOH, H₂O/THF) produces the sodium carboxylate salt .

Substituent Effects

The 2-ethoxyphenyl group influences reactivity:

-

Electron-donating effects: Enhance electrophilicity of the α,β-unsaturated system.

-

Steric hindrance: Ortho-substitution reduces regioselectivity in hydroarylation, leading to isomer mixtures (e.g., para/meta adducts with durene) .

Stability and Byproduct Formation

Eigenschaften

IUPAC Name |

ethyl (E)-3-(2-ethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-15-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRLRVSUBGIUGI-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068564 | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50636-22-1 | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050636221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-ethoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.